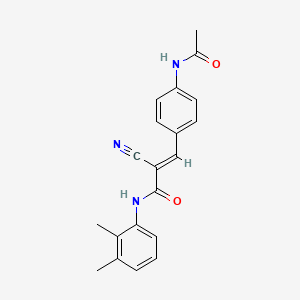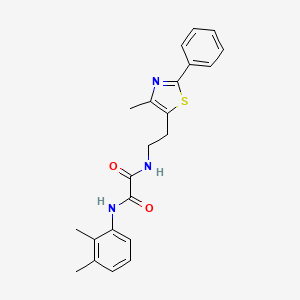
N1-(2,3-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,3-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTX, and it belongs to the oxalamide family of compounds.
Scientific Research Applications
Novel Synthetic Approaches
Synthesis of Di- and Mono-oxalamides : A study by Mamedov et al. (2016) explored a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology is high-yielding and operationally simple, offering a new route for synthesizing anthranilic acid derivatives and oxalamides.
Catalyzed Coupling Reactions : A 2023 study by Chen et al. discovered that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) is an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This finding broadens the application of such catalysts in organic synthesis.
Medicinal Chemistry Applications
Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with high affinity and oral activity. This compound demonstrated efficacy in preclinical tests relevant to emesis and depression, highlighting the potential of such compounds in therapeutic applications.
Antibacterial Activities : Fan et al. (2020) synthesized phenylthiazole and phenylthiophene pyrimidindiamine derivatives with antibacterial activities. One compound, in particular, showed strong inhibition against E. coli and S. aureus, offering a novel chemical scaffold for combating antibiotic resistance.
Materials Science and Chemistry
- Photochromic and Fluorescence Switching Properties : Taguchi et al. (2011) investigated hexatriene-type photochromic compounds, including derivatives with 2,4-dimethyl-5-phenylthiophene-S,S-dioxide-3-yl and 2-phenylthiazole units. These compounds displayed photochromic coloration and fluorescence properties, suggesting their potential use in materials science applications.
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-8-7-11-18(15(14)2)25-21(27)20(26)23-13-12-19-16(3)24-22(28-19)17-9-5-4-6-10-17/h4-11H,12-13H2,1-3H3,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJHAEJEHLKFGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)

![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)
![2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2421353.png)
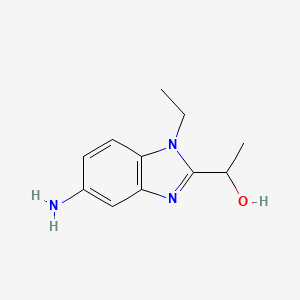

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2421358.png)
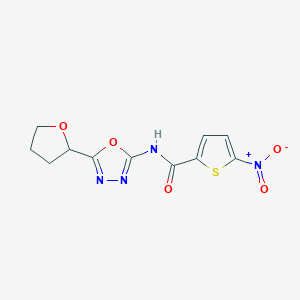
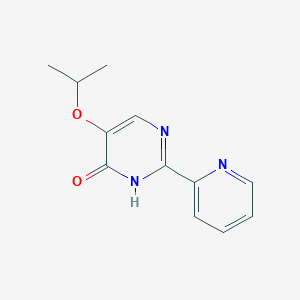
![2-[(3-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421362.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2421364.png)
